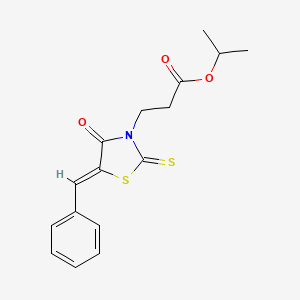

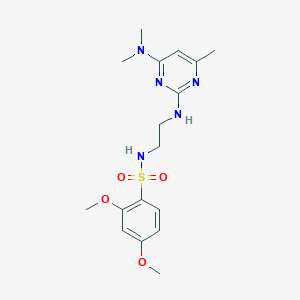

(Z)-异丙酸3-(5-苄亚甲基-4-氧代-2-硫代噻唑烷-3-基)丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds, such as Rhodanine-3-acetic acid derivatives, has been achieved through the Knoevenagel condensation reaction . The yields from this reaction were good, ranging from 54% to 71% .Molecular Structure Analysis

The molecular structure of this compound is complex, contributing to its diverse applications in scientific research. The structure includes a five-membered heterocyclic substituent .Chemical Reactions Analysis

A slight change in the five-membered heterocyclic substituent significantly affects the properties of the compounds under consideration . This suggests that the compound could participate in various chemical reactions, depending on the substituent.Physical And Chemical Properties Analysis

The compound demonstrates high thermal stability, with stability demonstrated above 240°C . The absorption and emission maxima in polar and non-polar solvents were determined .科学研究应用

Physicochemical and Biological Properties

This compound is part of a class of molecules known as rhodanine-3-acetic acid derivatives, which are known for their versatile effects . A slight change in the five-membered heterocyclic substituent can significantly affect the properties of these compounds .

Fluorescent Probes for Bioimaging

These compounds have been tested as fluorescent probes for bioimaging . They have absorption and emission maxima in both polar and non-polar solvents .

Aldose Reductase Inhibitors

Rhodanine-3-acetic acid derivatives, including this compound, have been tested as aldose reductase inhibitors . Aldose reductase is an enzyme involved in the metabolism of glucose, and inhibitors of this enzyme are used in the treatment of complications of diabetes.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity . In fact, all 20 synthesized compounds showed antibacterial activity against eight Gram-positive and Gram-negative bacterial species .

Antifungal Activity

In addition to its antibacterial properties, the compound also has antifungal activity .

Anticancer Activity

The compound has shown anticancer activity . This makes it a potential candidate for further research in cancer treatment.

Inhibition of Biofilm Formation

The compound has been found to inhibit biofilm formation . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces, and their inhibition is crucial in controlling bacterial infections.

Pharmaceutical Intermediates

The compound can be used as a pharmaceutical intermediate . Pharmaceutical intermediates are the drugs used as raw materials for the production of bulk drugs.

属性

IUPAC Name |

propan-2-yl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S2/c1-11(2)20-14(18)8-9-17-15(19)13(22-16(17)21)10-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3/b13-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKHAXRTXDLKBD-RAXLEYEMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-isopropyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine](/img/structure/B2841324.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2841327.png)

![Methyl (S)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B2841330.png)

![4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2841334.png)

![[1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B2841337.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2841341.png)

![[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate](/img/no-structure.png)